(3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
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Overview
Description
(3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[55]undecan-9-yl)methanone is a complex organic compound with a unique structure that combines a fluoro-methoxyphenyl group with a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multiple steps, starting with the preparation of the fluoro-methoxyphenyl precursor. This precursor is then reacted with a spirocyclic intermediate under specific conditions to form the final product. Common reagents used in these reactions include fluorinating agents, methoxylating agents, and spirocyclic building blocks. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Fluorophenylboronic acid
Uniqueness
Compared to these similar compounds, (3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structural feature can enhance its stability, reactivity, and specificity for certain targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(3-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4/c1-20-14-4-3-12(11-13(14)17)15(19)18-7-5-16(6-8-18)21-9-2-10-22-16/h3-4,11H,2,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHUCMPTAGSDPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)OCCCO3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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